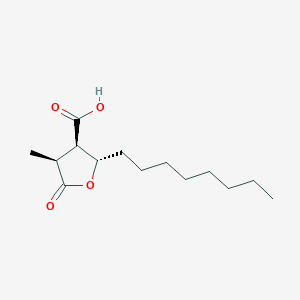![molecular formula C25H24ClNO3 B12600357 5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide CAS No. 648922-57-0](/img/structure/B12600357.png)
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a compound of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its complex structure, which includes a chlorinated benzamide core and a phenylcyclohexyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxybenzoic acid with 3-[(2-phenylcyclohexyl)oxy]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-chloro-2-oxo-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide, while reduction of a nitro group can produce this compound .
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The compound’s anti-inflammatory effects could be due to its interaction with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylcyclohexyl group, which may result in different chemical properties and biological activities.
2-Hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide:
Uniqueness
5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorinated benzamide core and the phenylcyclohexyl group makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
648922-57-0 |
|---|---|
Formule moléculaire |
C25H24ClNO3 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[3-(2-phenylcyclohexyl)oxyphenyl]benzamide |
InChI |
InChI=1S/C25H24ClNO3/c26-18-13-14-23(28)22(15-18)25(29)27-19-9-6-10-20(16-19)30-24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-3,6-10,13-16,21,24,28H,4-5,11-12H2,(H,27,29) |
Clé InChI |
WRKMAISFBBEMRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC=CC=C2)OC3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


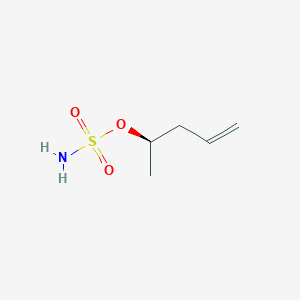
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
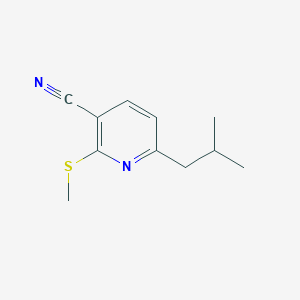
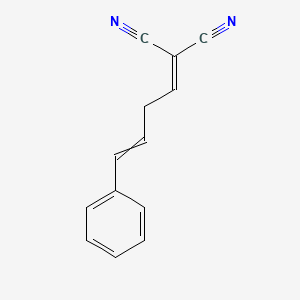
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

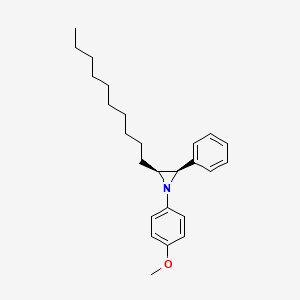
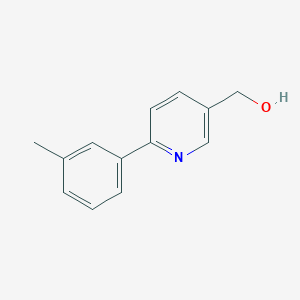

![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
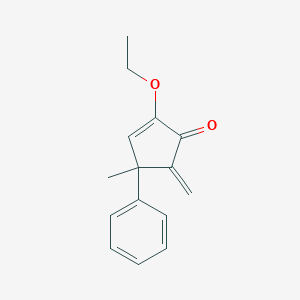
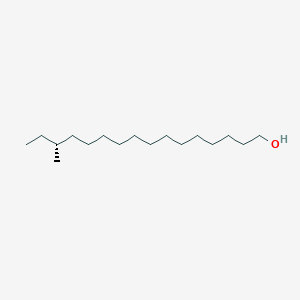
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
